molecular formula C9H10N2 B1426687 1,7-Dimethyl-1H-indazole CAS No. 17582-89-7

1,7-Dimethyl-1H-indazole

Cat. No. B1426687
CAS RN: 17582-89-7
M. Wt: 146.19 g/mol
InChI Key: JCBUCXVYWVRNMK-UHFFFAOYSA-N
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Description

“1,7-Dimethyl-1H-indazole” is a chemical compound with the molecular formula C9H10N2 . It has a molecular weight of 146.19 . This compound is a derivative of indazole, a heterocyclic compound that is a key component in many functional molecules .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A new practical synthesis of 1H-indazole has been presented, where a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a heterocyclic indazole core with two methyl groups attached at the 1 and 7 positions . The indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Scientific Research Applications

Chemical Synthesis and Structure

  • IKK2 Inhibition : A study by Lin et al. (2008) describes the efficient synthesis of 3,5,7-trisubstituted 1H-indazoles, demonstrating their application as potent inhibitors of IKK2, an enzyme involved in regulating immune response and inflammation (Lin et al., 2008).

  • Molecular Association and Spontaneous Resolution : Moreno et al. (2013) studied the self-assembly structures of 1H-indazoles in different phases, highlighting their role in molecular association and chiral compound resolution (Moreno et al., 2013).

  • Supramolecular Structure Analysis : The work by Teichert et al. (2007) on the structures of NH-indazoles, including fluorinated variants, provides insights into their supramolecular interactions, hydrogen bonding, and aromatic interactions (Teichert et al., 2007).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Properties : Panda et al. (2022) discuss the impact of the indazole scaffold as an antibacterial and antifungal agent, highlighting its importance in creating compounds with potent antimicrobial actions (Panda et al., 2022).

  • Neurological Disorder Treatment : Pal and Sahu (2022) explore the importance of indazole against neurological disorders like Parkinson's and Alzheimer's disease, emphasizing its role in inhibiting various signaling pathways and enzymes (Pal & Sahu, 2022).

  • Synthesis of Medicinal Compounds : Naas et al. (2015) describe the use of indazole derivatives in the palladium-catalyzed oxidative alkenylation, which has applications in the synthesis of pharmaceuticals such as Gamendazole (Naas et al., 2015).

  • Anticancer Activity : Groessl et al. (2007) report on the structure-activity relationships for NAMI-A-type complexes, including indazole derivatives, showing their potential in anticancer chemotherapy (Groessl et al., 2007).

  • Metal-Free Synthesis : Counceller et al. (2008) present a practical, metal-free synthesis method for 1H-indazoles, offering a mild approach compared to previous methods and expanding the versatility of indazole synthesis (Counceller et al., 2008).

Future Directions

Indazoles, including “1,7-Dimethyl-1H-indazole”, are key components in many functional molecules and have a wide range of applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles is of strategic importance . Future research may focus on improving the synthesis methods and exploring new applications of these compounds.

properties

IUPAC Name

1,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-4-3-5-8-6-10-11(2)9(7)8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBUCXVYWVRNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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